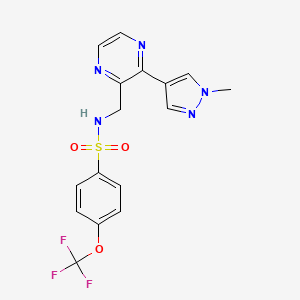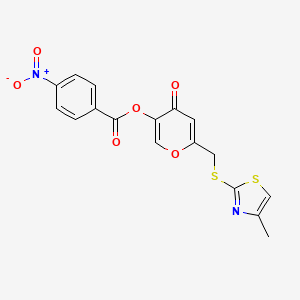
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine and piperidine derivatives has been a subject of interest due to their potential biological activities. In paper , a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride. This method proved to be simple and convenient, yielding a range of piperazine derivatives. Similarly, paper describes the synthesis of a piperidine derivative by a substitution reaction, starting with 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and reacting it with 2,5-Dichloro-benzenesulfonylchloride. Both studies involved characterizing the synthesized compounds using various spectroscopic techniques.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed through different techniques. In paper , single-crystal X-ray diffraction studies revealed that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. The structure was found to be stabilized by various intermolecular interactions, including hydrogen bonds and π interactions. Paper also utilized single-crystal X-ray diffraction to determine that the chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate have distorted trigonal bipyramidal geometries around the central tin atom.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reductive amination and substitution reactions, as mentioned in papers and . These reactions are crucial for the formation of the desired piperazine and piperidine derivatives and are characterized by their specific reactants and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively studied. Paper conducted thermal analysis using thermogravimetric analysis, which showed that the piperidine derivative was stable in the temperature range of 20-170°C. The study also performed density functional theory calculations to optimize structural coordinates and evaluate the HOMO-LUMO energy gap and other electronic parameters, which were in agreement with the experimental findings. The reactive sites on the molecular surface were identified using molecular electrostatic potential maps. In paper , the characterization of the chlorodiorganotin(IV) complexes included Raman and multinuclear NMR spectroscopy, elemental analysis, and mass spectrometry, providing a comprehensive understanding of their properties.
科学的研究の応用
Antagonistic Interactions with CB1 Cannabinoid Receptor
- Molecular Interaction Study: Research demonstrates that compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), which are structurally similar to the given compound, are potent and selective antagonists for the CB1 cannabinoid receptor. This is significant for understanding the molecular interactions of similar compounds with cannabinoid receptors (Shim et al., 2002).
Antagonistic Properties in G Protein-Coupled Receptor NPBWR1 (GPR7)
- Discovery of Antagonists of NPBWR1 (GPR7): A study highlights the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7). Compounds similar to the one have shown subnanomolar potencies in functional and binding assays, indicating potential applications in targeting this receptor (Romero et al., 2012).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Related Compounds: Research into new pyridine derivatives, including those with structures akin to the given compound, has shown variable and modest antimicrobial activity against certain bacteria and fungi, suggesting potential use in antimicrobial applications (Patel et al., 2011).
Estrogen Receptor Binding and Antiproliferative Activities
- Synthesis, Binding Affinity, and Molecular Docking: Studies on compounds with similar structural frameworks have demonstrated binding affinity to estrogen receptors and antiproliferative activities against certain cancer cell lines, highlighting their potential in cancer research (Parveen et al., 2017).
Inhibition of Tubulin Polymerization in Cancer Therapy
- Potent Inhibitors of Tubulin Polymerization: A series of compounds, including phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, have been identified as potent inhibitors of tubulin polymerization. They demonstrate significant antiproliferative properties against a wide range of cancer cell lines, suggesting a promising application in cancer therapy (Prinz et al., 2017).
Calcium Channel Blocker Properties
- Novel Low-Voltage-Activated Calcium Channel Blocker: A novel T-type calcium channel blocker with a similar chemical structure has been synthesized and shown promise as a pain reliever in various pain models. This highlights the potential application of similar compounds in pain management and neuropathic pain models (Noh et al., 2011).
作用機序
Target of action
The compound contains structural features common to many bioactive molecules, such as a piperazine and a pyrimidine ring. These structures are often found in drugs that target various types of receptors in the body, particularly in the central nervous system .
Result of action
Similar compounds often have effects on the nervous system, potentially leading to changes in mood, perception, or cognition .
特性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O2/c1-20-7-8-22(28)17-24(20)31-13-15-33(16-14-31)27(34)21-9-11-32(12-10-21)25-18-26(30-19-29-25)35-23-5-3-2-4-6-23/h2-8,17-19,21H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFCCCZOCFUUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)


![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)
![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)


